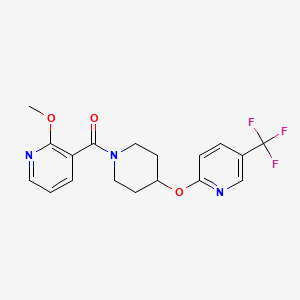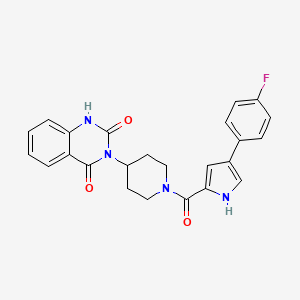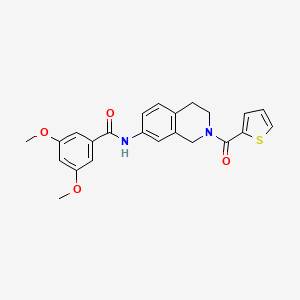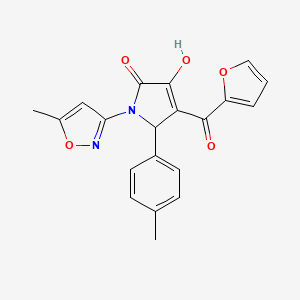![molecular formula C23H28N2O4 B2958796 5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one CAS No. 898440-13-6](/img/structure/B2958796.png)
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of this compound is 396.487. For more detailed structural information, you may need to refer to a specialized database or resource.Physical and Chemical Properties Analysis
The average mass of this compound is 462.625 Da and the monoisotopic mass is 462.320618 Da . For more detailed physical and chemical properties, you may need to refer to a specialized database or resource.Aplicaciones Científicas De Investigación
Photolytic Ring-Expansions and Azepine Derivatives
Research on photolytic ring-expansions of azidoquinolines and azidodiazines has shown unexpected azepine ring-opening reactions, which could offer pathways for synthesizing related compounds including azepine derivatives (R. Hayes, J. Schofield, R. Smalley, & D. Scopes, 1990). Such methodologies may be applicable to the synthesis and functional exploration of the target compound.
Synthesis of Heterocyclic Derivatives
A study describing an efficient route for the synthesis of 3‐heterocyclylquinolinones via novel precursors highlights the potential for creating diverse heterocyclic compounds, including azepineyl derivatives (M. Hassan & Hany M Hassanin, 2017). This indicates the versatility of quinolinone frameworks for incorporating different heterocycles, which could extend to the development of compounds similar to the one .
Antitumor Activities of Isoquinoline Derivatives
Isoquinoline derivatives have been explored for their antitumor activities, providing a foundation for assessing the biological relevance of related compounds (H. Hassaneen, Wagnat W. Wardkhan, & Y. S. Mohammed, 2013). The research on isoquinoline[2,1-g][1,6]naphthyridine derivatives suggests a potential avenue for evaluating the target compound's utility in therapeutic contexts.
Pyrazolo[3,4-c]isoquinoline Derivatives
The synthesis and exploration of pyrazolo[3,4-c]isoquinoline derivatives (S. L. Bogza et al., 2005) highlight the synthetic accessibility and potential pharmacological applications of complex isoquinoline structures. This research underlines the chemical diversity achievable within the isoquinoline scaffold and its relevance for generating biologically active molecules.
Synthesis and Biological Activity of Quinoline Derivatives
Investigations into the synthesis and in vitro anti-tumor activity of new tetrahydroquinoline derivatives (Hai Li, 2013) demonstrate the therapeutic potential of quinoline-based compounds. The methodologies and biological evaluations discussed could serve as a model for the development and assessment of the target compound's potential applications.
Propiedades
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c26-21-13-20(15-24-12-9-18-7-3-4-8-19(18)14-24)28-16-22(21)29-17-23(27)25-10-5-1-2-6-11-25/h3-4,7-8,13,16H,1-2,5-6,9-12,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWNUBLLGKEVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid](/img/structure/B2958717.png)
![4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2958719.png)
![methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)


![4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2958725.png)
![3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2958726.png)
![4-(N,N-diallylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958727.png)
![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2958728.png)
![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2958729.png)
![3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2958733.png)

![3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2958736.png)
